1-(3,5-Dimethylphenyl)ethanone

Mass Spectrometry Gas-Phase Ion Chemistry Physicochemical Characterization

The 3,5-dimethyl substitution pattern is critical: other isomers (2,4- or 3,4-variants) have different boiling points, LogP, and reactivity profiles, leading to experimental failure in clavatol synthesis, metal complex formation, or fragrance formulation. This compound is the required starting material for clavatol-based antimicrobial research, HDMAOX metal complexes, and APIs featuring a 3,5-dimethylphenyl core. Verify CAS 1335-42-8 before purchase to ensure correct regiochemistry.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 1335-42-8
Cat. No. B073290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)ethanone
CAS1335-42-8
Synonyms1-(dimethylphenyl)ethan-1-one
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C)C
InChIInChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3
InChIKeyBKIHFZLJJUNKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethylphenyl)ethanone (CAS 1335-42-8) as a meta, meta-Dimethylacetophenone Structural Isomer with Distinct Physicochemical Properties


1-(3,5-Dimethylphenyl)ethanone (CAS 1335-42-8, also commonly referenced as CAS 5379-16-8), also known as 3,5-dimethylacetophenone, is a symmetrically substituted aromatic ketone with the molecular formula C10H12O [1]. It is a derivative of acetophenone characterized by two electron-donating methyl groups located at the meta (3,5-) positions on the phenyl ring . This specific substitution pattern gives the compound a unique profile of chemical and physical properties, including a defined boiling point, melting point, and lipophilicity (LogP), which differentiate it from its numerous structural isomers . It serves as a key synthetic intermediate in pharmaceutical and agrochemical research .

The Pitfalls of Replacing 1-(3,5-Dimethylphenyl)ethanone (1335-42-8) with Other Dimethylacetophenone Isomers


Substituting 1-(3,5-Dimethylphenyl)ethanone (CAS 1335-42-8) with a different dimethylacetophenone isomer (e.g., the 2,4- or 3,4- variant) can lead to experimental failure or irreproducible results due to quantifiable differences in key physicochemical and chemical properties [1]. The specific 3,5- substitution pattern results in a unique conformation, distinct intermolecular interactions, and a specific balance of steric and electronic effects that are not shared by other isomers [2]. These differences manifest in measurable parameters such as proton affinity, boiling point, and lipophilicity, which are critical for applications ranging from the optimization of synthetic pathways to the development of structure-activity relationships (SAR) [3]. Using a generic 'dimethylacetophenone' without verifying the isomer identity introduces uncontrolled variables that can compromise reaction yields, purification strategies, and the accuracy of biological assay data .

Quantitative Differentiation Guide for 1-(3,5-Dimethylphenyl)ethanone (1335-42-8) Against Key Comparators


1-(3,5-Dimethylphenyl)ethanone's Proton Affinity Distinguishes It from the Sterically Hindered 2,6-Isomer

The proton affinity (PA) of 1-(3,5-dimethylphenyl)ethanone falls within a narrow range of 872-880 kJ mol⁻¹, which is characteristic of most dimethylacetophenone isomers. This is in stark contrast to 2,6-dimethylacetophenone, which exhibits a significantly lower PA of 856 kJ mol⁻¹ due to steric distortion of conjugation [1]. The PA value is a fundamental thermochemical property that governs the compound's behavior in gas-phase reactions, including chemical ionization mass spectrometry [2].

Mass Spectrometry Gas-Phase Ion Chemistry Physicochemical Characterization

1-(3,5-Dimethylphenyl)ethanone Has a Lower Boiling Point Than the 3,4- and 2,4-Dimethyl Isomers

1-(3,5-Dimethylphenyl)ethanone has a reported boiling point of 237-238°C at atmospheric pressure . This is measurably lower than the boiling points of the closely related isomers 3,4-dimethylacetophenone (242-243°C) and 2,4-dimethylacetophenone (228-235°C at various pressures, with a reported 228°C at 760 mmHg) . These differences arise from the unique intermolecular forces dictated by the 3,5-substitution pattern [1].

Chemical Purification Physical Chemistry Process Chemistry

1-(3,5-Dimethylphenyl)ethanone Exists as a Solid at Room Temperature, Unlike the Liquid 2,4- and 3,4-Isomers

At standard ambient temperature (~20-25°C), 1-(3,5-dimethylphenyl)ethanone is a solid, with a melting point of approximately 20-21°C . This is a key differentiating feature from isomers like 2,4-dimethylacetophenone, which has a melting point of 22.95°C and is typically handled as a liquid, and 2,5-dimethylacetophenone, which is a liquid at room temperature with a melting point of -18.1°C .

Formulation Science Material Handling Crystallography

1-(3,5-Dimethylphenyl)ethanone's LogP Value Defines Its Distinct Lipophilicity Profile

The lipophilicity of 1-(3,5-dimethylphenyl)ethanone, a key determinant of its behavior in biological systems and its solubility profile, is quantified by an experimental LogP value of 2.50600 . Computational predictions, such as XLogP3, give a value of 2.4 [1]. This parameter is essential for predicting membrane permeability and distribution in drug discovery programs where this compound serves as a building block [2].

Drug Design ADME/Tox Medicinal Chemistry

Procurement-Optimized Applications for 1-(3,5-Dimethylphenyl)ethanone (1335-42-8) Driven by Its Physicochemical Properties


Synthesis of Clavatol and Related Natural Product Analogs

The 3,5-dimethyl substitution pattern of this compound is a direct precursor to the core structure of clavatol (2',4'-dihydroxy-3',5'-dimethylacetophenone), a bioactive natural product with antimicrobial properties . Its use as a starting material in this context ensures the correct regiochemistry, which is essential for biological activity. This specific isomer is thus the required starting material for research groups investigating the SAR of clavatol analogs or developing new antimicrobial agents based on this scaffold .

Development of Metal Complexes with Potential Antimicrobial Activity

The oxime derivative of this compound, 2-hydroxy-3,5-dimethylacetophenoneoxime (HDMAOX), has been used to synthesize a series of Cu(II), Co(II), Ni(II), and Pd(II) complexes that have demonstrated antimicrobial properties in vitro . The specific 3,5-dimethyl substitution on the acetophenone core is critical for the formation of these complexes and their subsequent biological activity. This makes 1-(3,5-dimethylphenyl)ethanone a key procurement item for groups working in bioinorganic chemistry and the development of new antimicrobial agents .

Pharmaceutical Intermediate for APIs Requiring a 3,5-Dimethylphenyl Motif

1-(3,5-Dimethylphenyl)ethanone serves as a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules that feature a 3,5-dimethylphenyl group . Its utility stems from the predictable and selective reactivity of its carbonyl group, which allows for further functionalization via standard chemical transformations (e.g., reduction, alkylation, condensation) without affecting the methyl substituents . This defined reactivity, combined with the established physicochemical profile, makes it a preferred building block over other isomers for pharmaceutical research and development .

Use as a Fragrance and Flavor Component in Consumer Products

Dimethylphenyl methyl ketone (a synonym for this compound) is listed as a fragrance ingredient for use in cosmetics and personal care products . Its distinct physicochemical properties, such as its LogP and vapor pressure, dictate its performance and longevity in a formulation . For industrial procurement in the flavor and fragrance sector, verifying the correct isomer (3,5-dimethyl) is essential for achieving the intended sensory profile and ensuring product consistency, as other dimethylacetophenone isomers will have different olfactory characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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